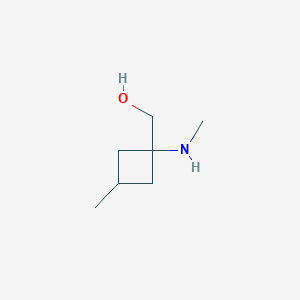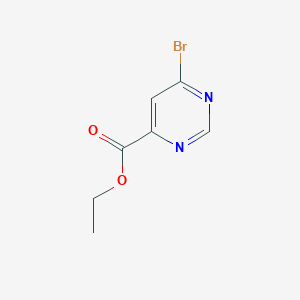
3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to laboratory synthesis, with optimizations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo-containing compounds, while reduction may produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action for 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-sec-Butyl-piperazin-1-yl)-acetic acid: Similar structure but lacks the oxo group.
(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid: Similar structure but with different functional groups.
Uniqueness
3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications .
Eigenschaften
Molekularformel |
C11H20N2O3 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
3-(4-butan-2-ylpiperazin-1-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-3-9(2)12-4-6-13(7-5-12)10(14)8-11(15)16/h9H,3-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
DTKZOLYFQNHPTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1CCN(CC1)C(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



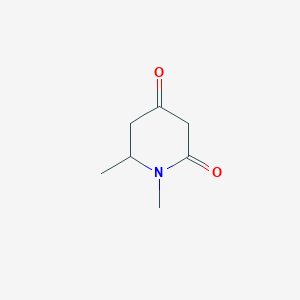

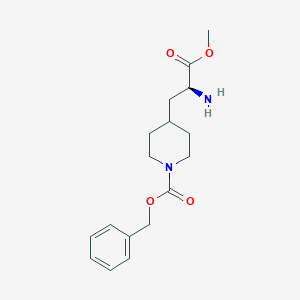


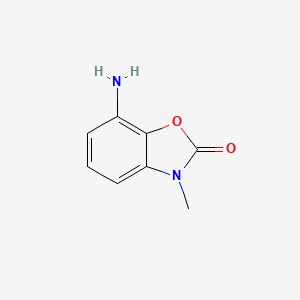


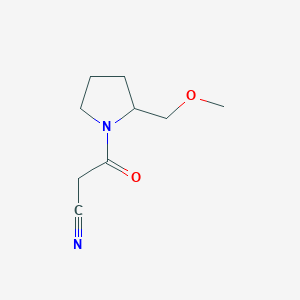
![2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B13326955.png)
